N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)alaninamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)alaninamide typically involves the reaction of cyanuric chloride with appropriate amines. The process begins with the nucleophilic substitution of cyanuric chloride by phenylamine to form 2,4,6-tris(phenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-methoxyaniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazine core allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triazine compounds with different functional groups.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)alaninamide involves its interaction with specific molecular targets. The triazine core can interact with enzymes and receptors, modulating their activity. The phenylamino and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(phenylamino)-1,3,5-triazine: A precursor in the synthesis of the target compound, known for its stability and reactivity.
Diethylhexyl butamido triazone: A triazine derivative used as a UV filter in sunscreens, highlighting the versatility of triazine compounds.
4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline: Another triazine derivative with applications in materials science and pharmaceuticals.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methoxyphenyl)alaninamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its interactions with biological targets make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H25N7O2 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C25H25N7O2/c1-17(22(33)27-20-13-15-21(34-2)16-14-20)26-23-30-24(28-18-9-5-3-6-10-18)32-25(31-23)29-19-11-7-4-8-12-19/h3-17H,1-2H3,(H,27,33)(H3,26,28,29,30,31,32) |
InChI Key |
PBWDUIJTFUVJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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